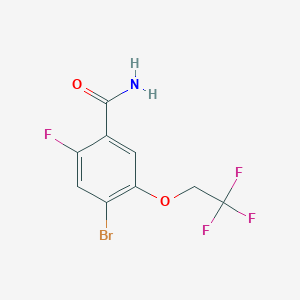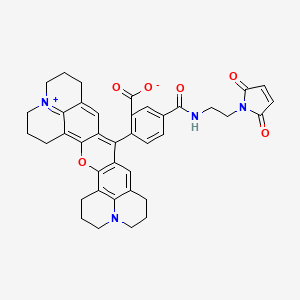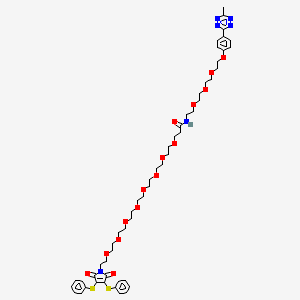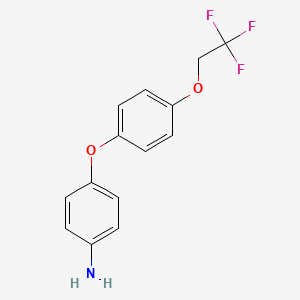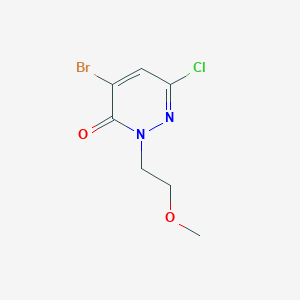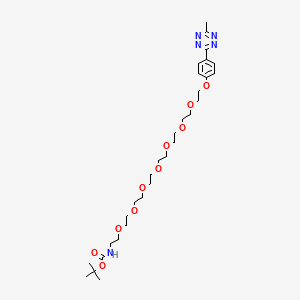![molecular formula C17H17NO3 B15340116 5',5'-Dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B15340116.png)
5',5'-Dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’,5’-Dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’-Dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a suitable dioxane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
5’,5’-Dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
科学研究应用
5’,5’-Dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5’,5’-Dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Bromo-1H-indole-3-carbaldehyde: An indole derivative used in organic synthesis.
Indole-3-carboxaldehyde: Another indole derivative with biological activity.
Uniqueness
5’,5’-Dimethylspiro[benzo[f]indole-3,2’-[1,3]dioxan]-2(1H)-one is unique due to its spiro structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
5,5-dimethylspiro[1,3-dioxane-2,3'-1H-benzo[f]indole]-2'-one |
InChI |
InChI=1S/C17H17NO3/c1-16(2)9-20-17(21-10-16)13-7-11-5-3-4-6-12(11)8-14(13)18-15(17)19/h3-8H,9-10H2,1-2H3,(H,18,19) |
InChI 键 |
YSOQXQVDEYWQDA-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC2(C3=CC4=CC=CC=C4C=C3NC2=O)OC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


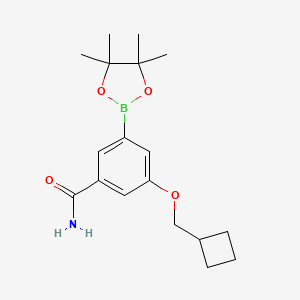
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-phenylpropanoic acid](/img/structure/B15340042.png)
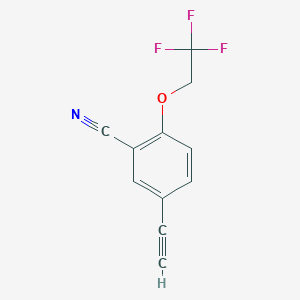
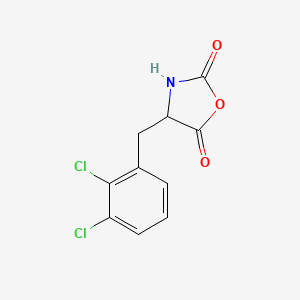
![N-{[4-(propan-2-yl)phenyl]methyl}azetidin-3-amine](/img/structure/B15340061.png)
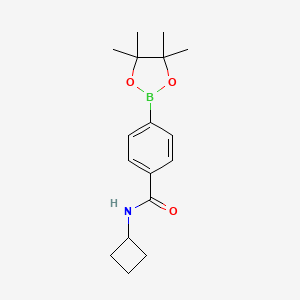
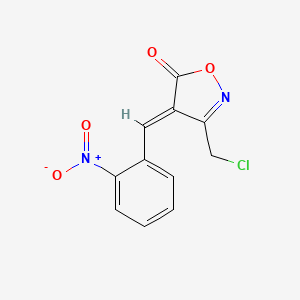
![7-Boc-2-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15340082.png)
